molecular formula C13H16N4O2S B6982972 N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)pyridine-3-sulfonamide

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)pyridine-3-sulfonamide

Cat. No.: B6982972
M. Wt: 292.36 g/mol
InChI Key: ZFHHIWHRDKVRRL-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)pyridine-3-sulfonamide is a complex organic compound featuring a pyrazolo[1,5-a]pyridine core

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c18-20(19,13-5-3-6-14-10-13)15-9-11-8-12-4-1-2-7-17(12)16-11/h3,5-6,8,10,15H,1-2,4,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHHIWHRDKVRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)CNS(=O)(=O)C3=CN=CC=C3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, which yields 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives . This intermediate can then be further functionalized to introduce the sulfonamide group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to modify the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)pyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action for N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives: These compounds share a similar core structure but differ in their functional groups.

    Pyrazolo[1,5-a]pyrimidine: This compound has a similar bicyclic structure but with different heteroatoms.

Uniqueness

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)pyridine-3-sulfonamide is unique due to its specific combination of a pyrazolo[1,5-a]pyridine core with a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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